Ethyl 3-methylbenzoylformate chemical properties
Ethyl 3-methylbenzoylformate chemical properties
An In-depth Technical Guide to Ethyl 3-methylbenzoylformate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl 3-methylbenzoylformate, a member of the α-ketoester family of organic compounds. These molecules are distinguished by the presence of a ketone group adjacent to an ester functionality, a structural motif that imparts unique reactivity and renders them valuable as versatile building blocks in organic synthesis and as key intermediates in the development of novel pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's chemical properties, synthesis, spectroscopic signature, and potential applications.
Core Chemical and Physical Properties
Ethyl 3-methylbenzoylformate, also known by its systematic IUPAC name Ethyl 2-(3-methylphenyl)-2-oxoacetate, is an aromatic α-ketoester. Its core structure consists of a benzoyl group substituted with a methyl group at the meta-position, linked to an ethyl ester via a ketone. This arrangement of functional groups is central to its chemical behavior.
The fundamental properties of Ethyl 3-methylbenzoylformate are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 2-(3-methylphenyl)-2-oxoacetate | [1] |
| Synonyms | Ethyl (3-methylphenyl)glyoxylate, (m-Tolyl)glyoxylic acid ethyl ester | [1] |
| CAS Number | 66644-68-6 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [4][3] |
| Molecular Weight | 192.21 g/mol | [4][3] |
| Boiling Point | 90°C @ 0.1 mmHg | [1] |
| Density | 1.106 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.512 | [1] |
| Topological Polar Surface Area | 43.4 Ų | [3] |
| Rotatable Bond Count | 4 | [3] |
Synthesis and Purification
The synthesis of Ethyl 3-methylbenzoylformate is most commonly achieved through the esterification of 3-methylbenzoylformic acid. While specific literature on this exact transformation is sparse, a reliable protocol can be adapted from well-established procedures for analogous compounds, such as ethyl benzoylformate.[5] The primary method involves a Fischer esterification, utilizing an acid catalyst in the presence of excess ethanol.
Proposed Synthetic Protocol: Fischer Esterification
This protocol describes the synthesis from 3-methylbenzoylformic acid, which can be prepared via the oxidation of 3-methylmandelic acid.
Materials:
-
3-methylbenzoylformic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-methylbenzoylformic acid in a 5- to 10-fold excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the solution. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess ethanol.
-
Extraction: Redissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted starting material), and finally with brine. The bicarbonate wash should be performed carefully to manage CO₂ evolution.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of the extraction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil by vacuum distillation to obtain pure Ethyl 3-methylbenzoylformate.[1]
Causality and Experimental Choices:
-
Excess Ethanol: Using ethanol as both a reagent and a solvent drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
-
Sulfuric Acid: A strong mineral acid is a requisite catalyst for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.
-
Aqueous Work-up: The washing steps are critical for removing the catalyst and water-soluble impurities, ensuring a high purity of the final product before distillation.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for Ethyl 3-methylbenzoylformate.
Spectroscopic Characterization (Predicted)
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Assignment and Rationale |
| ¹H NMR | Singlet | ~2.4 ppm | -CH₃ on the aromatic ring. |
| Quartet | ~4.4 ppm | -O-CH₂-CH₃ of the ethyl ester, split by the adjacent methyl group. | |
| Triplet | ~1.4 ppm | -O-CH₂-CH₃ of the ethyl ester, split by the adjacent methylene group. | |
| Multiplet | ~7.4-8.0 ppm | Aromatic protons (4H) on the substituted benzene ring. The meta-substitution pattern will lead to a complex splitting pattern. | |
| ¹³C NMR | Aliphatic C | ~14 ppm | -O-CH₂-C H₃ |
| Aliphatic C | ~21 ppm | Aromatic -C H₃ | |
| Aliphatic C | ~63 ppm | -O-C H₂-CH₃ | |
| Aromatic C | ~128-140 ppm | Six distinct signals for the aromatic carbons. | |
| Ester C=O | ~163 ppm | Carbonyl carbon of the ester group. | |
| Ketone C=O | ~185-195 ppm | Carbonyl carbon of the ketone group, typically deshielded. | |
| IR Spectroscopy | C-H stretch | 2900-3100 cm⁻¹ | Aliphatic and aromatic C-H bonds. |
| C=O stretch | ~1730-1750 cm⁻¹ | Strong, sharp peak for the ester carbonyl. | |
| C=O stretch | ~1680-1700 cm⁻¹ | Strong, sharp peak for the α-keto carbonyl. Conjugation with the aromatic ring lowers its frequency. | |
| C=C stretch | ~1450-1600 cm⁻¹ | Aromatic ring vibrations. | |
| C-O stretch | ~1100-1300 cm⁻¹ | Ester C-O bond stretches. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 192 | Corresponds to the molecular weight of the compound. |
| Fragments | m/z = 163, 147, 119 | Common fragments corresponding to the loss of -C₂H₅ (-29), -OC₂H₅ (-45), and -COOC₂H₅ (-73), respectively. |
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 3-methylbenzoylformate stems from the dual reactivity of its adjacent carbonyl groups. The α-keto group is highly electrophilic and serves as a handle for a variety of nucleophilic addition reactions, while the ester group can participate in hydrolysis, amidation, or transesterification.
Key Reactive Sites:
-
α-Ketone Carbonyl: This is the primary site for nucleophilic attack. It can be selectively reduced to form the corresponding α-hydroxy ester, a valuable chiral building block. It also reacts readily with Grignard reagents or organolithium compounds.
-
Ester Carbonyl: While less electrophilic than the ketone, this site can be targeted under specific conditions, particularly for reactions with strong nucleophiles or under acid/base catalysis for hydrolysis.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the orientation of new substituents directed by the existing methyl (ortho-, para-directing) and benzoylformate (meta-directing) groups.
The reactivity profile makes this compound a precursor for synthesizing more complex molecules, including various heterocyclic systems and potential pharmacophores. For instance, condensation reactions with binucleophiles can lead to the formation of quinoxalines or other nitrogen-containing heterocycles.
Caption: Key reaction pathways for Ethyl 3-methylbenzoylformate.
Potential Applications in Research and Drug Development
While specific applications for Ethyl 3-methylbenzoylformate are not extensively documented, its structural class (α-ketoesters) is of significant interest in several scientific fields.
-
Pharmaceutical Intermediate: α-ketoesters are precursors to α-hydroxy and α-amino acids, which are fundamental components of many biologically active molecules. The enantioselective reduction of α-ketoesters is a key step in the synthesis of chiral drugs.[8]
-
Photoinitiators: Related compounds like methyl benzoylformate are used as photoinitiators in UV-curable coatings and inks.[9] They generate free radicals upon exposure to UV light, initiating polymerization. This suggests Ethyl 3-methylbenzoylformate could have similar applications in materials science.
-
Building Block for Heterocycles: As mentioned, the 1,2-dicarbonyl moiety is ideal for constructing heterocyclic rings, which form the core of many pharmaceuticals and agrochemicals.[9]
-
Metabolic Research: Ethyl benzoylformate has been identified as a metabolite in cancer metabolism research, indicating that related compounds could be useful as probes or standards in metabolomics studies.[8][10]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for Ethyl 3-methylbenzoylformate. Therefore, handling precautions must be based on data for structurally similar compounds like ethyl benzoylformate and methyl benzoylformate.[11][12] It is prudent to treat this compound as potentially hazardous.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from heat, sparks, and open flames. It should be stored away from incompatible materials such as strong oxidizing agents.[11]
-
Stability: Compounds of this type can be sensitive to light and moisture.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-methylbenzoylformate is a versatile α-ketoester with significant potential as a building block in organic synthesis. Its defined chemical structure, featuring multiple reactive sites, allows for a wide range of chemical transformations. While specific applications are still emerging, its utility can be confidently inferred from the well-documented roles of its structural analogs in medicinal chemistry, materials science, and metabolic research. The synthetic protocols and predicted characterization data provided in this guide offer a solid foundation for researchers looking to explore the chemistry and applications of this valuable compound.
References
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Tetrahedron. (n.d.). 66644-68-6 | Ethyl 3-methylbenzoylformate. Retrieved from [Link]
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Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1927). Ethyl Benzoylformate. Organic Syntheses, 7, 38. doi:10.15227/orgsyn.007.0038. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67117, Ethyl m-toluate. Retrieved from [Link]
- Google Patents. (2016). CN105330547A - Methyl benzoylformate highly selective synthetic method.
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]
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meriSTEM. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. Retrieved from [Link]
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ChemComplete. (2020, February 24). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl benzoylformate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15349, Ethyl benzoylformate. Retrieved from [Link]
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